![molecular formula C9H9ClO2 B097190 1-(3-Chlorophenoxy)propan-2-one CAS No. 15422-18-1](/img/structure/B97190.png)
1-(3-Chlorophenoxy)propan-2-one
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Overview
Description
1-(3-Chlorophenoxy)propan-2-one is a chemical compound . It is also known by other names such as 1-(3-chlorophenoxy)propan-2-one, 15422-18-1, and 1-(3-CHLOROPHENOXY)-2-PROPANONE .
Synthesis Analysis
The synthesis of 1-(3-Chlorophenoxy)propan-2-one involves several steps. The process begins with phenol 2, KI, and anhydrous K2CO3 in dry acetone. This mixture is heated to 60 °C for 1 hour. Then, α-Chloroacetone 1 is added dropwise, and the mixture is heated to 60 °C for 3 hours. The mixture is then filtered and the solvent is removed under vacuum. The residue is purified by column chromatography over silica gel to give the corresponding products .Molecular Structure Analysis
The molecular formula of 1-(3-Chlorophenoxy)propan-2-one is C9H9ClO2 . The IUPAC name is 1-(3-chlorophenoxy)propan-2-one . The InChI is InChI=1S/C9H9ClO2/c1-7(11)6-12-9-4-2-3-8(10)5-9/h2-5H,6H2,1H3 . The Canonical SMILES is CC(=O)COC1=CC(=CC=C1)Cl .Physical And Chemical Properties Analysis
The molecular weight of 1-(3-Chlorophenoxy)propan-2-one is 184.62 g/mol . The compound has a XLogP3 of 1.7 . It has 0 hydrogen bond donor count and 2 hydrogen bond acceptor count . The compound has 3 rotatable bonds . The exact mass and monoisotopic mass are 184.0291072 g/mol . The topological polar surface area is 26.3 Ų . The heavy atom count is 12 .Scientific Research Applications
Organic Synthesis
This compound can be used as a building block in organic synthesis . Its unique structure allows it to participate in various chemical reactions, contributing to the synthesis of complex organic molecules.
Pharmaceutical Development
In the field of pharmaceuticals, “1-(3-Chlorophenoxy)propan-2-one” could potentially be used in drug discovery. Its chemical properties might allow it to interact with biological targets, leading to the development of new therapeutic agents.
Material Science
This compound could also have applications in material science. Its chemical structure might allow it to contribute to the properties of certain materials, such as polymers.
Agricultural Studies
“1-(3-Chlorophenoxy)propan-2-one” might be used in agricultural studies. For instance, it could potentially be used in the development of new pesticides or plant growth enhancers.
Environmental Applications
This compound could potentially be used in environmental applications. For example, it might be used in bioremediation processes to help break down pollutants.
Mechanism of Action
Target of Action
It is known that the compound acts in the central nervous system (cns) rather than directly on skeletal muscle .
Mode of Action
It is known to block nerve impulses or pain sensations that are sent to the brain . The effects of this compound are measured mainly by subjective responses .
Pharmacokinetics
The pharmacokinetic properties of 1-(3-Chlorophenoxy)propan-2-one are as follows :
properties
IUPAC Name |
1-(3-chlorophenoxy)propan-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO2/c1-7(11)6-12-9-4-2-3-8(10)5-9/h2-5H,6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIVYTAGSGZUOOB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)COC1=CC(=CC=C1)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00309424 |
Source
|
Record name | 1-(3-Chlorophenoxy)propan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00309424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.62 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chlorophenoxy)propan-2-one | |
CAS RN |
15422-18-1 |
Source
|
Record name | NSC211928 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=211928 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(3-Chlorophenoxy)propan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00309424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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